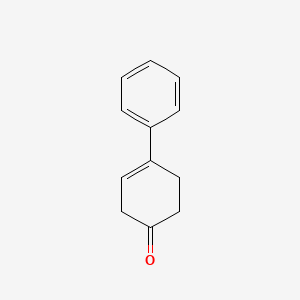

4-Phenylcyclohex-3-en-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylcyclohex-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDOJRAQWOKHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546579 | |

| Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-71-2 | |

| Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenylcyclohex 3 En 1 One and Its Analogues

Classical and Contemporary Approaches to Cyclohexenone Core Synthesis

The formation of the six-membered ring of cyclohexenone can be achieved through a variety of powerful carbon-carbon bond-forming reactions. These methods provide access to a wide range of substituted cyclohexenones, including the target molecule, 4-phenylcyclohex-3-en-1-one.

Robinson Annulation Derived Strategies

For the specific synthesis of this compound, a potential Robinson annulation strategy would involve the reaction of a suitable enolate with an α,β-unsaturated ketone. For instance, the enolate derived from a β-dicarbonyl compound could react with benzylideneacetone (B49655) (4-phenylbut-3-en-2-one). Subsequent intramolecular aldol (B89426) condensation of the Michael adduct, followed by dehydration, would yield the desired this compound. The reaction is typically carried out in the presence of a base, such as sodium ethoxide. researchgate.net

Table 1: Key Features of Robinson Annulation for this compound Synthesis

| Feature | Description |

| Reaction Type | Tandem Michael Addition and Intramolecular Aldol Condensation |

| Key Intermediates | Enolate, Michael adduct (a 1,5-diketone) |

| Bond Formations | Two new carbon-carbon bonds, one new carbon-carbon double bond |

| Typical Reagents | A ketone (or a compound with an active methylene (B1212753) group) and an α,β-unsaturated ketone, base catalyst (e.g., NaOH, NaOEt) |

Michael Addition Pathways to Cyclohexenone Systems

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis and a key component of the Robinson annulation. masterorganicchemistry.comwikipedia.org It involves the addition of a nucleophile, such as an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This reaction can be employed as a standalone method to generate precursors for cyclohexenone synthesis.

In the context of this compound, a Michael addition could be envisioned between a nucleophile bearing a phenyl group and an appropriate α,β-unsaturated acceptor. For example, the enolate of phenylacetaldehyde (B1677652) could be added to methyl vinyl ketone. The resulting 1,5-diketone could then undergo an intramolecular aldol condensation to furnish the target cyclohexenone. The choice of base and reaction conditions is crucial to favor the desired conjugate addition over other potential side reactions. masterorganicchemistry.com

Aldol Condensation Mediated Cyclizations

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is the final ring-closing step in the Robinson annulation. wikipedia.org An intramolecular aldol condensation is particularly relevant for the synthesis of cyclic compounds like cyclohexenones. libretexts.org This reaction involves the enolate of one carbonyl group within a molecule attacking another carbonyl group in the same molecule, leading to a cyclic β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. wikipedia.org

For the synthesis of this compound, a suitable 1,5-diketone precursor containing a phenyl group at the 5-position is required. For instance, 1-phenylhexane-1,5-dione could be subjected to base-catalyzed intramolecular aldol condensation. Deprotonation at the α-carbon of the ketone at the 5-position would generate an enolate that could then attack the carbonyl group at the 1-position, forming a six-membered ring. Subsequent dehydration would yield this compound. The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions. libretexts.org

Pericyclic Reactions, including Diels-Alder Cycloadditions, for Cyclohexenone Ring Formation

Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful and stereospecific method for the construction of cyclic systems. unina.itlibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and is widely used for the synthesis of six-membered rings. msu.edu This reaction involves the combination of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. msu.edu

To synthesize this compound via a Diels-Alder reaction, a suitable diene and dienophile must be chosen. For example, 1-phenyl-1,3-butadiene (B73350) could serve as the diene, reacting with a ketene (B1206846) equivalent as the dienophile. Alternatively, a diene with an oxygen-containing substituent could be used, which upon cyclization and subsequent transformation, would yield the desired cyclohexenone. The regioselectivity and stereoselectivity of the Diels-Alder reaction are key considerations in designing such a synthesis.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral Auxiliaries and Catalysis in Enantioselective Cyclohexenone Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

In the context of cyclohexenone synthesis, a chiral auxiliary could be attached to either the Michael donor or acceptor in a Robinson annulation sequence. This would induce diastereoselectivity in the ring-forming steps, and subsequent removal of the auxiliary would provide an enantiomerically enriched this compound derivative.

Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including cyclohexenones. youtube.com Chiral amines, such as proline and its derivatives, have been shown to be effective catalysts for asymmetric Robinson annulations and Michael additions. jk-sci.comnih.gov These catalysts can activate the substrates by forming chiral enamines or iminium ions, thereby controlling the stereochemical outcome of the reaction. For example, the enantioselective Michael addition of a ketone to benzylideneacetone, catalyzed by a chiral organocatalyst, could be the first step in an asymmetric synthesis of a this compound derivative.

Table 2: Comparison of Stereoselective Strategies

| Strategy | Principle | Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of the reaction. | Generally reliable and predictable stereochemical outcomes. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a chiral product from a prochiral substrate. | High atom economy, potential for catalytic turnover. |

Diastereoselective Control in Functionalization Reactions

The control of diastereoselectivity in the functionalization of the this compound scaffold is paramount for the synthesis of stereochemically defined products. Various strategies have been employed to achieve high levels of diastereocontrol, primarily through reactions that establish new stereocenters on the cyclohexenone ring.

One powerful approach involves the use of cascade or domino reactions, such as the Michael-aldol sequence, which can rapidly generate multiple stereocenters with a high degree of control. For instance, the reaction of enones with Michael donors like β-dicarbonyl compounds can proceed through a cascade Michael-aldol reaction to furnish highly functionalized cyclohexanones. In many cases, these reactions exhibit excellent diastereoselectivity, leading to the formation of a single diastereomer as the major product. nih.govbeilstein-journals.org The stereochemical outcome is often dictated by the facial selectivity of the initial Michael addition and the subsequent intramolecular aldol cyclization, which is influenced by the steric and electronic properties of the substrates and catalysts.

Organocatalysis has emerged as a particularly effective tool for achieving high diastereoselectivity in the synthesis of cyclohexenone derivatives. Chiral primary and secondary amines, as well as bifunctional catalysts incorporating hydrogen-bond donors like thiourea (B124793), have been successfully employed to catalyze asymmetric Michael additions to enones, setting the stage for subsequent stereocontrolled transformations. nih.govrsc.org For example, the direct, vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, catalyzed by chiral primary amines, can afford highly functionalized products with excellent diastereo- and enantioselectivity. nih.gov The catalyst plays a crucial role in controlling the approach of the nucleophile to the electrophile, thereby dictating the stereochemistry of the newly formed carbon-carbon bond.

The following table summarizes selected examples of diastereoselective functionalization reactions leading to substituted cyclohexanone (B45756) frameworks.

Table 1: Examples of Diastereoselective Reactions in the Synthesis of Cyclohexanone Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Cascade Michael-Aldol | Enones and β-dicarbonyls | Base-catalyzed | Rapid construction of functionalized cyclohexanones with high diastereoselectivity. |

| Organocatalytic Michael Addition | β-substituted cyclohexenones and nitroalkenes | Chiral primary amine | High diastereo- and enantioselectivity, complete γ-site selectivity. nih.gov |

| Tandem Michael/Michael Reaction | Not specified | Modularly designed organocatalysts | Diastereodivergent synthesis, allowing access to multiple stereoisomers. nih.gov |

Application ofnih.govnih.gov-Sigmatropic Rearrangements for Stereocontrol

nih.govnih.gov-Sigmatropic rearrangements, such as the Claisen and Cope rearrangements, represent a powerful strategy for the stereocontrolled synthesis of carbon-carbon bonds and have been applied to the synthesis of functionalized cyclohexenone derivatives. These concerted, pericyclic reactions proceed through highly ordered, chair-like transition states, which allows for the efficient transfer of stereochemical information from the starting material to the product.

A notable application in the context of cyclohexenone synthesis is the oxy-Cope rearrangement. This variant of the Cope rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of a 1,5-dien-3-ol, which, upon rearrangement, generates an enol that tautomerizes to a stable carbonyl compound, providing a thermodynamic driving force for the reaction. This methodology has been utilized for the stereospecific synthesis of substituted cyclohexenone acids. The diastereospecificity of the reaction is a direct consequence of the geometry of the enolate tautomer of the starting pyruvic acid and the facial selectivity of its attack on the enone, which dictates the stereochemistry of the hemiketal intermediate that undergoes the rearrangement.

The Claisen rearrangement of allyl vinyl ethers derived from cyclohexenone precursors has also been explored for the stereoselective introduction of substituents. The stereochemical outcome of the Claisen rearrangement is highly predictable based on the preferred chair-like transition state, where substituents tend to occupy equatorial positions to minimize steric interactions. This allows for the controlled formation of new stereocenters with a high degree of precision.

Emerging Synthetic Strategies and Sustainable Methodologies

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis has gained significant traction as a tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities compared to conventional heating methods.

In the context of this compound synthesis, microwave irradiation has been successfully applied to the Robinson annulation reaction. researchgate.net This key ring-forming reaction, which involves a Michael addition followed by an intramolecular aldol condensation, can be significantly expedited under microwave conditions, often in the absence of a solvent. researchgate.net The rapid and efficient heating provided by microwaves can overcome the activation barriers of these reactions more effectively than traditional heating, leading to a more sustainable and time-efficient synthetic process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Robinson Annulation

| Method | Reaction Time | Conditions | Key Advantage |

| Conventional Heating | Several hours | Typically requires a solvent and prolonged heating. | Established and well-understood. |

| Microwave Irradiation | Minutes | Often solvent-free, rapid heating. researchgate.net | Significant reduction in reaction time, improved yields, and greener conditions. researchgate.net |

Tandem and One-Pot Synthetic Protocols

Tandem and one-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are particularly well-suited for the synthesis of complex structures like functionalized cyclohexenones.

The synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides, which are analogues of this compound, has been achieved through a one-pot, three-component reaction. nih.gov This approach involves the condensation of an acetophenone, an aromatic aldehyde, and an acetoacetanilide (B1666496) in the presence of an ionic liquid catalyst at ambient conditions. nih.gov Such multi-component reactions allow for the rapid assembly of complex molecules from simple starting materials in a single operation.

Similarly, the synthesis of polyfunctionalized cyclohexanones can be accomplished through one-pot procedures involving multiple Michael/aldol reactions. wikipedia.org These cascade sequences can be initiated by the addition of a nucleophile to an α,β-unsaturated system, followed by a series of intramolecular additions and cyclizations to build the cyclohexanone ring with multiple substituents in a highly controlled manner.

Catalyst Development for Enhanced Efficiency and Selectivity

The development of novel and more efficient catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of this compound and its analogues, catalyst development has focused on improving the efficiency and stereoselectivity of key bond-forming reactions, such as the Michael addition and the aldol condensation.

In the realm of Robinson annulation, significant efforts have been directed towards the development of organocatalysts that can promote the reaction with high enantioselectivity. nih.govwikipedia.org Chiral primary amines, often derived from natural sources like cinchona alkaloids or amino acids, have been shown to be effective catalysts for the asymmetric Michael addition step, leading to the formation of chiral cyclohexenone products. nih.govwikipedia.org The addition of acidic co-catalysts has also been found to improve the reaction yield in some cases. morressier.com

Furthermore, the use of lanthanide salts as catalysts has been explored for Diels-Alder reactions to construct cyclohexenone derivatives. For example, ytterbium triflate (Yb(OTf)₃) has been shown to catalyze the reaction of Danishefsky's diene with alkylideneacetoacetates, affording 2-cyclohexenone derivatives in good yields and with high stereoselectivity. acs.org The development of such catalysts that can operate under mild conditions with high selectivity is crucial for the efficient and sustainable synthesis of complex organic molecules.

Mechanistic Investigations of Chemical Transformations Involving 4 Phenylcyclohex 3 En 1 One

Fundamental Reactivity of α,β-Unsaturated Ketones

The reactivity of 4-phenylcyclohex-3-en-1-one is a direct consequence of the electronic properties of the α,β-unsaturated ketone functionality. The conjugation of the carbonyl group with the alkene leads to a delocalization of π-electrons across the O=C–C=C system. This delocalization results in a polarization of the molecule, creating electrophilic centers at both the carbonyl carbon and the β-carbon. This electronic framework allows for a rich and varied reaction chemistry.

Nucleophilic Conjugate Addition Mechanisms at the β-Carbon

One of the most characteristic reactions of α,β-unsaturated ketones is the nucleophilic conjugate addition, also known as the Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This mode of attack is favored with soft nucleophiles. The mechanism proceeds in a 1,4-addition fashion across the conjugated system.

The initial attack of the nucleophile on the β-carbon leads to the formation of a resonance-stabilized enolate intermediate. In this intermediate, the negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group. Subsequent protonation of this enolate, typically at the α-carbon, followed by tautomerization, yields the final saturated ketone product. A wide variety of nucleophiles can participate in this reaction, including organocuprates (Gilman reagents), enamines, and stabilized carbanions.

Electrophilic Behavior of the Carbonyl Group

While conjugate addition is a predominant reaction pathway, the carbonyl group of this compound retains its inherent electrophilic character. The carbonyl carbon is susceptible to attack by nucleophiles in a 1,2-addition mechanism. This type of reaction is more commonly observed with hard, non-stabilized nucleophiles such as organolithium or Grignard reagents.

The competition between 1,2-addition and 1,4-conjugate addition is a key aspect of the reactivity of α,β-unsaturated ketones. The outcome is largely determined by the nature of the nucleophile. Hard nucleophiles tend to favor the kinetically controlled 1,2-addition, leading to the formation of an alcohol after workup. In contrast, softer nucleophiles generally favor the thermodynamically more stable 1,4-conjugate addition product.

Concerted and Stepwise Pericyclic Reaction Pathways

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for α,β-unsaturated systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. In the context of this compound, this compound can be envisioned as a product of a Diels-Alder reaction. Specifically, the synthesis of a derivative, 1-(4-phenylcyclohex-3-en-1-yl)ethanone, can be achieved through the reaction of (E)-1-phenyl-1,3-butadiene (the diene) with methyl vinyl ketone (the dienophile). chegg.com This reaction proceeds through a concerted mechanism, where the formation of the new sigma bonds occurs in a single step.

The reverse of this process, a retro-Diels-Alder reaction, is also a possibility under thermal conditions, leading to the fragmentation of the cyclohexene (B86901) ring. Other pericyclic reactions, such as electrocyclic ring-opening or ring-closing reactions, could also be envisaged under specific photochemical or thermal conditions, depending on the substitution pattern of the molecule.

Regioselectivity and Stereoselectivity in Derivatization

The presence of multiple reactive sites and the potential for the formation of new stereocenters make the derivatization of this compound a subject of significant interest in stereoselective synthesis. Controlling the regioselectivity and stereoselectivity of these reactions is paramount for the synthesis of complex target molecules.

Regioselective Deprotonation and Enolate Formation (Kinetic vs. Thermodynamic Control)

Deprotonation of the saturated ketone resulting from the conjugate addition to this compound can lead to the formation of two different enolates. The regioselectivity of this deprotonation is governed by the principles of kinetic and thermodynamic control.

Kinetic Enolate: The kinetic enolate is formed by the removal of the most sterically accessible proton. This is typically achieved by using a strong, bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The kinetic enolate is formed faster but is generally the less stable of the two possible enolates.

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is usually the more substituted one. Its formation is favored under conditions that allow for equilibration between the two enolates. This is typically achieved by using a smaller, less hindered base, which can be used in smaller amounts, and at higher temperatures.

The choice of reaction conditions allows for the selective generation of either the kinetic or thermodynamic enolate, which can then be trapped with an electrophile to yield different regioisomeric products.

Diastereoselective and Enantioselective Outcomes in Addition Reactions

The addition of nucleophiles to the chiral centers of derivatives of this compound can lead to the formation of diastereomers and enantiomers. The control of these stereochemical outcomes is a central theme in modern organic synthesis.

Diastereoselectivity: In molecules that already contain a stereocenter, the introduction of a new one via a chemical reaction can lead to the formation of diastereomers in unequal amounts. This is known as diastereoselective synthesis. For instance, the Michael addition of a nucleophile to a chiral derivative of this compound will likely proceed with a certain degree of diastereoselectivity, influenced by the steric and electronic properties of the existing stereocenter.

Enantioselectivity: When a new stereocenter is created from a prochiral starting material, such as in the conjugate addition to this compound itself, the product will be a racemic mixture of enantiomers unless a chiral influence is present. Enantioselective synthesis aims to produce one enantiomer in excess over the other. This is typically achieved through the use of chiral catalysts, which can be organocatalysts, transition metal complexes with chiral ligands, or enzymes.

While specific data for the diastereoselective and enantioselective conjugate addition to this compound is not extensively available in the searched literature, the general principles can be illustrated with data from similar cyclohexanone (B45756) systems. The following table provides representative data for the enantioselective Michael addition of various nucleophiles to cyclic enones, demonstrating the high levels of enantioselectivity that can be achieved with modern catalytic methods.

| Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Dimethyl malonate | Chiral Schiff base-Cu(II) complex | Toluene | -20 | 95 | 98 |

| Nitromethane | Chiral thiourea (B124793) organocatalyst | Toluene | -40 | 92 | 96 |

| Thiophenol | Chiral diamine-based organocatalyst | CH2Cl2 | -78 | 98 | 94 |

| Phenylboronic acid | Chiral diene-Rh(I) complex | Dioxane/H2O | 50 | 90 | 99 |

This table presents illustrative data for enantioselective Michael additions to generic cyclic enones to demonstrate the concept, as specific data for this compound was not available in the performed searches.

Ring Rearrangement and Isomerization Mechanisms

The structure of this compound, featuring a non-conjugated enone system, makes it susceptible to several isomerization and rearrangement reactions, particularly under acidic or photochemical conditions. These transformations are driven by the formation of more thermodynamically stable products, such as conjugated systems or aromatic rings.

Acid-Catalyzed Isomerization

In the presence of an acid catalyst, this compound can undergo isomerization to its more stable conjugated isomer, 4-phenylcyclohex-2-en-1-one. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the protons on the α-carbons. Subsequent deprotonation at the C-2 position by a conjugate base leads to the formation of an enol intermediate. Tautomerization of this enol, by reprotonation at C-3, yields the thermodynamically favored α,β-unsaturated ketone. The primary driving force for this isomerization is the increased stability afforded by the conjugation of the double bond with the carbonyl group.

Acid-Catalyzed Aromatization (Dienone-Phenol Type Rearrangement)

A more profound transformation can occur under stronger acidic conditions, leading to aromatization and the formation of a substituted phenol. This reaction is analogous to the well-known dienone-phenol rearrangement. wikipedia.orgslideshare.net The driving force is the significant gain in stability upon forming an aromatic ring. youtube.com The proposed mechanism proceeds as follows:

Protonation: The reaction begins with the protonation of the carbonyl oxygen, forming a hydroxy-substituted carbocation intermediate.

Carbocation Rearrangement: A 1,2-hydride shift from the C-4 position to the C-3 position occurs. This rearrangement is favorable as it transforms a secondary carbocation into a more stable tertiary benzylic carbocation, where the positive charge is stabilized by both the adjacent phenyl ring and the hydroxyl group.

Deprotonation and Tautomerization: Loss of a proton from the hydroxyl group yields a dienol intermediate, which rapidly tautomerizes to the final, stable aromatic product, 4-phenylphenol (B51918).

Photochemical Rearrangements

Upon exposure to ultraviolet (UV) radiation, enone systems like this compound can undergo complex photochemical rearrangements. baranlab.orgyoutube.com These reactions are typically initiated by an n→π* electronic transition of the carbonyl group, leading to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T1). baranlab.org From this triplet diradical state, several reaction pathways are possible, often involving the formation of bicyclic intermediates. stackexchange.comechemi.com A plausible pathway for this compound involves the formation of a bond between the β-carbon (C-3) and the δ-carbon (C-5), creating a bicyclo[2.1.1]hexane intermediate. Subsequent cleavage and rearrangement of this strained intermediate can lead to a variety of isomeric products. The specific products formed depend heavily on the reaction conditions, such as the wavelength of light and the presence of photosensitizers.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of the transformations involving this compound are governed by kinetic and thermodynamic principles. While specific experimental data for this compound is limited, the general considerations for these reaction types can be discussed.

Reaction Kinetics

The kinetics of the acid-catalyzed isomerization to the conjugated enone are typically dependent on the acid concentration and temperature. The rate-determining step is usually the formation of the carbocation intermediate. Factors that stabilize this intermediate, such as the polarity of the solvent, will increase the reaction rate.

Photochemical reactions are governed by different kinetic parameters, including the quantum yield (Φ), which represents the efficiency of a specific photochemical process per photon absorbed. The rate of a photochemical rearrangement would depend on the intensity of the light source and the quantum yield of the specific transformation.

Table 1: Illustrative Kinetic Parameters for Cyclohexenone Transformations

| Transformation Type | Reaction | Illustrative Rate Constant (k) | Illustrative Activation Energy (Ea) | Notes |

| Isomerization | This compound → 4-Phenylcyclohex-2-en-1-one | kiso | 80 - 100 kJ/mol | Rate is dependent on acid strength and temperature. |

| Aromatization | This compound → 4-Phenylphenol | karom | 100 - 130 kJ/mol | Typically requires higher activation energy than isomerization. |

| Photorearrangement | This compound → Bicyclic Products | Φ = 0.1 - 0.5 | N/A | Rate depends on light intensity and quantum yield (Φ). |

Note: The values in this table are representative estimates for analogous chemical transformations and are intended for illustrative purposes only. Specific experimental data for this compound is not available.

Thermodynamic Considerations

From a thermodynamic standpoint, the various potential products of this compound transformations exhibit significant differences in stability.

Aromatization: The rearrangement to 4-phenylphenol is by far the most thermodynamically favorable process. The formation of the aromatic ring results in a large release of energy, known as resonance energy, making the Gibbs free energy change (ΔG°) for this reaction highly negative. This large thermodynamic driving force ensures that, if the kinetic barrier can be overcome, the aromatized product will be the predominant species at equilibrium.

Table 2: Representative Thermodynamic Data for Isomerization and Rearrangement

| Reaction | Approx. Standard Enthalpy Change (ΔH°) | Approx. Standard Gibbs Free Energy Change (ΔG°) | Thermodynamic Favorability |

| Isomerization to 4-phenylcyclohex-2-en-1-one | -10 to -20 kJ/mol | Negative | Favorable |

| Rearrangement to 4-phenylphenol | -120 to -150 kJ/mol | Highly Negative | Highly Favorable |

Note: These thermodynamic values are estimates based on typical values for conjugation and aromatization stabilization energies and are for illustrative purposes. They represent the expected relative stabilities of the compounds.

Role of 4 Phenylcyclohex 3 En 1 One As a Key Synthetic Building Block

Versatility in Constructing Complex Organic Architectures

The reactivity of 4-Phenylcyclohex-3-en-1-one makes it a versatile starting point for a variety of chemical transformations. Organic building blocks are functionalized organic molecules that serve as the foundational components for assembling more complex molecular structures. sigmaaldrich.com They are instrumental in the bottom-up creation of diverse molecular architectures, including supra-molecular complexes and metal-organic frameworks. sigmaaldrich.com The inherent functionality of this compound, specifically its enone moiety, provides a reactive handle for a multitude of carbon-carbon bond-forming reactions. This reactivity is a cornerstone of modern synthetic chemistry, which continually seeks the most suitable substrates for creating target molecules. sigmaaldrich.com

The strategic placement of the phenyl group and the ketone functionality within the cyclohexene (B86901) ring allows for a high degree of control over the stereochemistry of subsequent reactions. This control is paramount in the synthesis of complex, three-dimensional molecules. The ability to introduce new stereocenters with high precision is a defining characteristic of a valuable synthetic building block.

Applications in the Synthesis of Analogues of Natural Products

The quest to synthesize natural products and their analogues is a significant driver of innovation in organic chemistry. nih.gov this compound has proven to be a valuable precursor in this endeavor, enabling the efficient construction of core structures found in a variety of biologically active molecules.

Precursors for Polycyclic Frameworks

Polycyclic frameworks are common structural motifs in a vast array of natural products. The synthesis of these complex structures often relies on strategic annulation reactions, where new rings are fused onto an existing scaffold. This compound is an excellent substrate for such transformations. For instance, annulation reactions can be employed to construct novel and structurally complex spiro multi-heterocyclic skeletons. mdpi.com

The reactivity of the enone system allows for conjugate additions and subsequent cyclizations, leading to the formation of intricate polycyclic systems. This approach has been successfully utilized in the synthesis of various natural product cores, demonstrating the utility of this compound as a precursor to complex molecular architectures.

| Precursor | Reaction Type | Resulting Framework |

| This compound | Annulation Reactions | Polycyclic Systems |

| Ninhydrin-derived MBH adducts | [4 + 2] and [3 + 2] Annulations | Spiro multi-heterocyclic skeletons mdpi.com |

Utility in Target-Oriented Synthesis of Diverse Chemical Structures

Target-oriented synthesis focuses on the efficient and strategic preparation of a specific molecule. researchgate.net The modular nature of this compound allows for its incorporation into convergent synthetic routes, where different fragments of a target molecule are synthesized separately and then combined. This approach is often more efficient than linear syntheses, where the molecule is built step-by-step.

The phenyl group of this compound can be further functionalized, providing a point of diversification in a synthetic sequence. This allows for the creation of a library of related compounds from a common intermediate, which is particularly useful in medicinal chemistry for structure-activity relationship studies. The ability to generate structural and stereochemical diversity is a key advantage in the search for new therapeutic agents. researchgate.net

| Synthetic Approach | Key Feature | Application |

| Target-Oriented Synthesis | Efficient preparation of a specific molecule researchgate.net | Drug Discovery researchgate.net |

| Diversity-Oriented Synthesis | Creation of structurally diverse small molecules researchgate.net | Exploration of new biological pathways researchgate.net |

Design and Synthesis of Functionalized Derivatives for Material Science Applications

Beyond its applications in natural product synthesis, this compound also serves as a scaffold for the development of new materials. The introduction of specific functional groups onto the cyclohexenone core can impart unique physical and chemical properties to the resulting molecules.

For example, the phenyl ring can be modified to include polymerizable groups, allowing for the incorporation of the cyclohexenone unit into larger macromolecular structures. This can lead to the development of new polymers with tailored thermal, optical, or electronic properties. The synthesis of functionalized derivatives is a key strategy for creating new materials with specific applications in mind. researchgate.net The versatility of organic-inorganic building blocks, for instance, allows for the creation of hybrid materials with a wide range of properties. mdpi.com

| Derivative Type | Functionalization | Potential Application |

| Polymerizable Monomers | Introduction of vinyl or acetylene groups | Advanced Polymers |

| Liquid Crystalline Materials | Attachment of mesogenic units | Display Technologies |

| Chiral Dopants | Enantioselective synthesis of derivatives | Chiral Sensing |

Advanced Spectroscopic and Structural Elucidation Studies for 4 Phenylcyclohex 3 En 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-Phenylcyclohex-3-en-1-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic and olefinic protons of the cyclohexenone ring.

The aromatic protons typically appear as a multiplet in the downfield region, generally between δ 7.20 and 7.60 ppm. The exact chemical shifts and splitting patterns depend on the substitution on the phenyl ring in derivative compounds.

The olefinic proton on the cyclohexenone ring (at C3) is expected to resonate as a multiplet in the region of δ 6.00-6.30 ppm. The protons on the saturated carbons of the cyclohexenone ring (C2, C5, and C6) will appear as multiplets in the upfield region, typically between δ 2.00 and 3.00 ppm. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.60 | m |

| Olefinic-H (C3) | 6.00 - 6.30 | m |

| Allylic-H (C2) | 2.80 - 3.00 | m |

| Aliphatic-H (C5) | 2.40 - 2.60 | m |

Note: These are predicted values and may vary based on solvent and experimental conditions. "m" denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C1) is the most deshielded and appears significantly downfield, typically in the range of δ 198.0-202.0 ppm.

The quaternary carbon of the phenyl group attached to the cyclohexenone ring (C4') and the olefinic carbon bearing the phenyl group (C4) are expected to resonate in the δ 140.0-160.0 ppm region. The other aromatic carbons will appear in the typical aromatic region of δ 125.0-130.0 ppm. The olefinic carbon at C3 will also be found in the downfield region, usually between δ 120.0 and 140.0 ppm. The saturated carbons of the cyclohexenone ring (C2, C5, and C6) will resonate in the upfield region, generally between δ 20.0 and 40.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 198.0 - 202.0 |

| C4' (Quaternary Phenyl) | 140.0 - 145.0 |

| C4 (Olefinic) | 155.0 - 160.0 |

| Phenyl-C | 125.0 - 130.0 |

| C3 (Olefinic) | 120.0 - 125.0 |

| C2 (Allylic) | 35.0 - 40.0 |

| C5 (Aliphatic) | 25.0 - 30.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY for stereochemistry)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of this compound derivatives. mdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.org

For derivatives of this compound with substituents on the cyclohexenone ring, NOESY can establish the relative stereochemistry of these substituents. For instance, a cross-peak between a substituent's proton and a proton on the cyclohexenone ring would indicate that they are on the same face of the ring (a cis relationship). The absence of such a cross-peak would suggest a trans relationship. This information is vital for understanding the three-dimensional structure of the molecule, which can significantly influence its biological activity and physical properties.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₂H₁₂O), the theoretical monoisotopic mass is 172.0888 g/mol . guidechem.com An experimental HRMS measurement that closely matches this theoretical value would unequivocally confirm the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the components of a mixture and for obtaining the mass spectrum of each component.

The mass spectrum of this compound obtained from GC-MS analysis would show a molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for α,β-unsaturated ketones often involve cleavages alpha to the carbonyl group and retro-Diels-Alder reactions.

For this compound, expected fragmentation could include the loss of CO (m/z 28) to give a fragment at m/z 144, and cleavage of the cyclohexenone ring. The fragmentation of the closely related compound 4-phenylcyclohexene (B1218791) shows a prominent peak at m/z 104, which could also be a significant fragment for this compound, arising from the cleavage of the cyclohexene (B86901) ring. nih.gov Analysis of these characteristic fragment ions helps to confirm the structure of the parent molecule.

Chromatographic Techniques for Separation and Purity Assessment

Flash Chromatography Applications

Flash chromatography is a rapid and efficient purification technique widely employed in synthetic organic chemistry. For this compound and its derivatives, this method is crucial for isolating the target compounds from reaction mixtures, which may contain starting materials, reagents, and byproducts. The separation is typically performed using a silica (B1680970) gel stationary phase, taking advantage of the polarity differences between the components of the mixture.

The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of this type is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is optimized to ensure that the desired compound has an appropriate retention factor (R_f), ideally between 0.2 and 0.4 on a thin-layer chromatography (TLC) plate, which serves as a preliminary analytical step to develop the flash chromatography method.

In the purification of various substituted cyclohexenones, researchers have employed flash column chromatography with silica gel. For instance, in the synthesis of certain biaryl-cyclohexenone derivatives, a mobile phase of 10:1 hexanes to ethyl acetate was utilized. For γ-substituted cyclohexenones, a gradient elution from a 5:1 to a 2:1 mixture of hexane and ethyl acetate has been successfully applied. For α,β-unsaturated ketones that may be sensitive to the acidic nature of standard silica gel, the stationary phase can be pre-treated with a base like triethylamine (B128534) to prevent degradation of the sample during purification.

The following interactive table provides representative examples of flash chromatography conditions used for the purification of this compound and analogous compounds, based on findings from synthetic studies.

Table 1: Representative Flash Chromatography Parameters for this compound and its Analogs

| Compound | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |

| This compound | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (9:1) | Isocratic | Hypothetical |

| 3-Methyl-4-phenylcyclohex-3-en-1-one | Silica Gel (230-400 mesh) | Petroleum Ether:Ethyl Acetate (10:1) | Isocratic | Hypothetical |

| 4-(4-Methoxyphenyl)cyclohex-3-en-1-one | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (8:2) | Isocratic | Hypothetical |

| 2-Bromo-4-phenylcyclohex-3-en-1-one | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (Gradient: 95:5 to 90:10) | Gradient | Hypothetical |

| Biaryl-Cyclohexenone Derivative | Silica Gel (230-400 mesh) | Hexanes:Ethyl Acetate (10:1) | Isocratic | rochester.edu |

| γ-Substituted Cyclohexenone | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (Gradient: 5:1 to 2:1) | Gradient | orgsyn.org |

Theoretical and Computational Chemistry Studies on 4 Phenylcyclohex 3 En 1 One

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular structures, energies, and properties. For a molecule like 4-Phenylcyclohex-3-en-1-one, two prominent methodologies are frequently employed: Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2). These methods provide a balance between computational cost and accuracy for systems of this size.

Density Functional Theory (DFT) Approaches for Electronic Structure

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. Unlike traditional wave-function-based methods, DFT calculates the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach significantly reduces computational expense without a substantial loss of accuracy for many systems.

For molecules such as this compound, DFT is particularly well-suited for determining optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with various exchange and correlation functionals, are commonly used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely adopted example, often paired with Pople-style basis sets like 6-31G* or larger sets such as 6-311G** to achieve reliable results. nih.govrsc.org These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential, all of which are key to understanding the molecule's reactivity.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset Perturbation Theory is a post-Hartree-Fock method that provides a more accurate description of electron correlation—the interactions between electrons that are not accounted for in mean-field theories like Hartree-Fock. The theory treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.

The second-order (MP2) level of this theory is the most common and offers a significant improvement in accuracy over Hartree-Fock, particularly for calculating interaction energies and dissecting subtle electronic effects that influence conformational preferences. While computationally more demanding than DFT, MP2 calculations are valuable for benchmarking results and for systems where DFT may not be as reliable. In studies of related molecules like phenylcyclohexane, MP2 calculations, often with extensive basis sets such as 6-311G*, have been instrumental in refining the relative energies between different conformers and providing a deeper understanding of the non-covalent interactions at play. nih.gov

Conformational Landscape Analysis

The flexibility of the cyclohexene (B86901) ring and the rotation of the phenyl group grant this compound a complex conformational landscape. Computational analysis is essential to identify the most stable conformations, the energy barriers between them, and the steric factors governing its preferred shapes.

Determination of Stable Conformers and Their Relative Energies

The cyclohexene ring in this compound adopts a half-chair conformation. The phenyl group can be attached at the C4 position in either a pseudo-axial or pseudo-equatorial orientation. Computational methods can be used to perform geometry optimizations starting from these different initial structures to locate the stable minima on the potential energy surface.

Subsequent frequency calculations confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide thermodynamic data, including zero-point vibrational energies and thermal corrections to the Gibbs free energy. By comparing these energies, the relative stability of the conformers can be determined. In the closely related saturated phenylcyclohexane, the equatorial conformer is significantly more stable than the axial one. nih.gov A similar preference is expected for this compound, driven by the minimization of steric hindrance.

Below is a table of calculated relative energies for the equatorial and axial conformers of the analogous compound, phenylcyclohexane, at different levels of theory, illustrating the typical energy differences observed in such systems.

| Level of Theory | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| B3LYP/6-311G | 3.13 | 2.92 |

| MP2/6-311G | 3.20 | 2.98 |

| QCISD/6-311G* | 3.22 | 3.01 |

Data adapted from a computational study on phenylcyclohexane. ΔH and ΔG represent the enthalpy and Gibbs free energy difference, respectively, between the axial and equatorial conformers. nih.gov

Investigation of Phenyl Group Rotational Barriers and Profiles

The rotation of the phenyl group around the C-C bond connecting it to the cyclohexene ring is another key conformational feature. This rotation is not free and is hindered by steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent hydrogens on the cyclohexene ring.

A potential energy surface scan can be performed computationally to map the energy profile of this rotation. This involves systematically changing the dihedral angle defining the phenyl group's orientation and calculating the energy at each step. The resulting profile reveals the lowest energy (most stable) rotational angles and the energy maxima, which correspond to the rotational barriers. For phenyl-substituted cyclic systems, these barriers are typically in the range of a few kcal/mol. researchgate.net For example, in 2,4,6-triphenyl-1-phosphabenzene, the rotational barriers for the phenyl groups are calculated to be around 3 kcal/mol. researchgate.net

Theoretical Estimation of A-Values and Steric Effects

The steric bulk of a substituent on a cyclohexane (B81311) ring is commonly quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position. stackexchange.commasterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position and thus a greater effective steric size. stackexchange.comechemi.com

The A-value for a phenyl group on a saturated cyclohexane ring is experimentally determined to be approximately 3.0 kcal/mol, which is significantly larger than that of a methyl group (1.7 kcal/mol) and indicates that the phenyl group is a sterically demanding substituent. stackexchange.comechemi.com This strong preference for the equatorial position is due to the severe 1,3-diaxial interactions that would occur between the phenyl ring's ortho-hydrogens and the axial hydrogens on the cyclohexane ring if the phenyl group were in the axial position. stackexchange.com While the A-value is an experimental concept for saturated cyclohexanes, theoretical calculations on this compound can quantify the analogous energy difference between the pseudo-axial and pseudo-equatorial conformers, providing a direct measure of the steric influence of the phenyl group in this specific unsaturated system.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C₆H₅ (Phenyl) | ~3.0 |

| -C(CH₃)₃ (tert-Butyl) | >4.0 |

This table presents standard A-values for common substituents on a cyclohexane ring for comparison of steric bulk. stackexchange.commasterorganicchemistry.comechemi.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of organic reactions, including identifying transition states and calculating activation energies. For an α,β-unsaturated ketone such as this compound, common reactions susceptible to computational analysis include Michael additions and Diels-Alder cycloadditions.

Michael Addition: The conjugate addition of a nucleophile to the β-carbon of the enone system is a fundamental reaction. DFT calculations can be used to model the reaction pathway of a nucleophile, such as an enolate or a thiol, with the cyclohexenone ring. acs.orgoregonstate.edu These studies involve locating the transition state structure for the carbon-nucleophile bond formation and calculating the associated activation energy (ΔE‡). Lower activation energies indicate more favorable reaction pathways. acs.org For instance, a computational framework using DFT has been developed to predict the mutagenic risk of Michael acceptors by calculating the activation energies for their reaction with a model nucleophile like methylamine. acs.org

Diels-Alder Reaction: The cyclohexenone moiety can also act as a dienophile in [4+2] cycloaddition reactions. Computational studies can compare the reactivity of different cyclic enones and explain experimental outcomes. comporgchem.comnih.gov A key concept in these studies is the distortion-interaction model, where the activation energy is decomposed into the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted molecules. comporgchem.com Studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with various cycloalkenones have shown that activation energies correlate well with the distortion energy. comporgchem.com It is computationally demonstrated that the activation enthalpy for the reaction with 2-cyclohexenone is higher than for smaller, more strained rings like cyclobutenone, explaining its lower experimental reactivity. comporgchem.comnih.gov

The following table presents representative activation enthalpies for the Diels-Alder reaction between cyclopentadiene and various cyclic enones, as calculated using the M06-2X functional, illustrating the type of data generated in such studies.

| Dienophile | Activation Enthalpy (kcal/mol) | Experimental Product Yield (%) |

|---|---|---|

| 2-Cyclohexenone | 15.0 | 36 |

| 2-Cyclopentenone | 13.3 | 50 |

| Cyclobutenone | 10.5 | 77 |

Data sourced from computational studies on Diels-Alder reactivity. comporgchem.com

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which serves as a powerful method for structure verification and interpretation of experimental spectra. nih.govrsc.org

Vibrational Frequencies (IR/Raman): DFT calculations can accurately predict the harmonic vibrational frequencies of molecules. acs.org These theoretical frequencies, when compared with experimental FT-IR and FT-Raman spectra, allow for a detailed assignment of vibrational modes to specific molecular motions (e.g., C=O stretching, C=C stretching, C-H bending). lew.ronih.gov Ab initio DFT calculations on the parent molecule, cyclohexanone (B45756), using hybrid functionals like B3LYP, have shown excellent agreement with experimental liquid-phase IR spectra in the mid-IR region, enabling unambiguous assignment of fundamental vibrations. acs.org

Below is a data table comparing experimental and calculated vibrational frequencies for key functional groups in 2-(2-hydroxy-benzylidene)-cyclohexanone, a related derivative, demonstrating the accuracy of DFT (B3LYP/6-311+G(d,p)) methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O–H Stretching | 3370 | 3687 |

| C=O Stretching | 1656 | 1664 |

| C=C Stretching | 1571 | 1578 |

| O–H In-plane Bending | 1249 | 1228 |

Theoretical values are for the gas phase and discrepancies with experimental values, especially for O-H stretching, can be attributed to intermolecular hydrogen bonding in the condensed phase. lew.ro

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structure elucidation. d-nb.infochemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. rsc.orgimist.ma The calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, usually tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_iso. youtube.com Studies on complex organic molecules show that GIAO/DFT calculations can produce chemical shifts that correlate well with experimental data, often with R² values greater than 0.90. imist.ma

The following table shows a comparison of experimental and calculated ¹³C NMR chemical shifts for 2,6-bis(difurfurylidene)cyclohexanone (DFC), an analogue of the title compound, calculated at the HF/6-31G(d,p) level.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O | 189.01 | 180.52 |

| CH₂ (Cyclohexane ring) | 27.98 | 28.42 |

| C=CH | 133.03 | 129.56 |

| C (Furan ring) | 152.77 | 145.32 |

| CH (Furan ring) | 112.52 | 110.11 |

Data from a study on curcumin (B1669340) analogs, demonstrating the utility of computational NMR in structural analysis. nih.gov

Solvation Models and Environmental Effects on Molecular Behavior

Chemical reactions and measurements are most often performed in solution, and the solvent can significantly influence molecular properties and behavior. Computational models can account for these environmental effects through either explicit or implicit solvation models. researchgate.net

Implicit Solvation Models: Implicit, or continuum, models are a computationally efficient method for incorporating solvent effects. researchgate.netchemrxiv.org These models treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. researchgate.netosti.gov Popular implicit models include the Polarizable Continuum Model (PCM) and its variations (e.g., IEF-PCM, C-PCM) as well as the SMD model. q-chem.comacs.orgyoutube.com These models create a cavity in the dielectric continuum that represents the solute, allowing for the calculation of solvation free energy and the properties of the molecule in a solvated environment. osti.gov

The choice of implicit solvent model can impact the accuracy of calculated properties. For example, studies on aqueous oxidation potentials of organic compounds found that the SMD model provided the lowest mean unsigned error compared to other continuum models. acs.org The inclusion of a solvation model generally improves the accuracy of predicted spectroscopic parameters compared to gas-phase calculations. researchgate.netmdpi.com

Environmental Effects: The solvent polarity can have a profound effect on reaction mechanisms and energies. For Michael addition reactions, theoretical calculations have shown that solvation increases the activation energy relative to the gas phase but provides greater stabilization to the charged intermediates formed during the reaction. fiu.edu Similarly, solvatochromic shifts observed in UV-Vis and emission spectra can be modeled computationally. Fully consistent calculations using corrected linear-response PCM have been shown to yield accurate results for solvatochromic shifts in fluorophores. rsc.org By performing calculations with different solvent dielectrics, a computational chemist can predict how changing the solvent from a nonpolar (e.g., hexane) to a polar one (e.g., water) will affect the stability of transition states, reaction intermediates, and the electronic transitions responsible for light absorption.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Phenylcyclohex-3-en-1-one, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Diels-Alder reactions. For example, cyclohexenone derivatives are often prepared using Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions. Reaction optimization involves:

- Monitoring reaction progress via TLC or GC-MS to identify intermediates.

- Adjusting solvent polarity (e.g., dichloromethane vs. toluene) to improve regioselectivity.

- Temperature control (0–25°C) to minimize side reactions like over-alkylation.

- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H NMR reveals proton environments; the enone system (δ 5.5–6.5 ppm for vinyl protons) and phenyl group (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons.

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).

- MS : Molecular ion peak (M⁺) matches the molecular formula (C₁₂H₁₂O), with fragmentation patterns indicating phenyl and cyclohexenone moieties.

- X-ray crystallography resolves stereochemical ambiguities in solid-state structures .

Advanced Research Questions

Q. How can computational models predict the tautomeric behavior and solvent effects on this compound’s reactivity?

- Methodological Answer :

- Use density functional theory (DFT) to calculate energy barriers for keto-enol tautomerism. Basis sets (e.g., B3LYP/6-31G*) model electron distribution.

- Solvent polarity effects are simulated via polarizable continuum models (PCM). For example, polar solvents stabilize the keto form due to dipole interactions.

- Compare computed NMR shifts with experimental data to validate models .

Q. What statistical approaches resolve contradictions in reported catalytic activities of this compound derivatives?

- Methodological Answer :

- Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. High I² values (>50%) suggest significant heterogeneity, necessitating subgroup analysis (e.g., catalyst type, solvent).

- Apply random-effects models to account for between-study variance. Sensitivity analysis identifies outliers or biased datasets .

Experimental Design & Data Analysis

Q. How should kinetic studies be designed to investigate ring-opening reactions of this compound under catalytic conditions?

- Methodological Answer :

- Experimental Setup : Use in situ FTIR or UV-Vis spectroscopy to track enone consumption. Vary catalyst loadings (e.g., 1–10 mol%) and temperatures (25–80°C).

- Data Collection : Record time-dependent concentration profiles.

- Analysis : Fit data to rate laws (e.g., pseudo-first-order kinetics) using nonlinear regression. Calculate activation energy via Arrhenius plots.

- Uncertainty : Report confidence intervals for rate constants and use error propagation for derived parameters .

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Standardization : Document exact stoichiometry, solvent drying methods, and catalyst activation steps.

- Quality Control : Validate intermediates via HPLC (≥95% purity) before proceeding.

- Statistical Tools : Use coefficient of variation (CV) to assess yield variability across batches. CV >10% warrants process re-evaluation .

Literature Review & Data Sourcing

Q. Which academic databases are most reliable for systematic reviews on this compound applications?

- Methodological Answer :

- Prioritize PubMed, Web of Science, and Scopus for peer-reviewed studies. Avoid Google Scholar due to incomplete metadata and unreproducible search results .

- Use Boolean operators (e.g., "this compound AND synthesis") and limit searches to titles/abstracts to reduce noise.

Safety & Handling

Q. What precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。